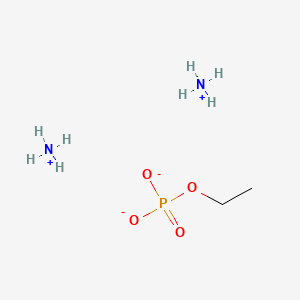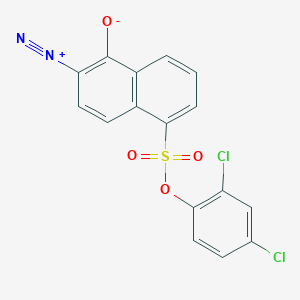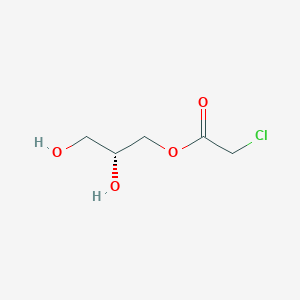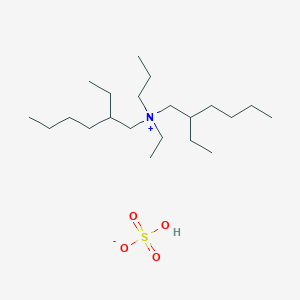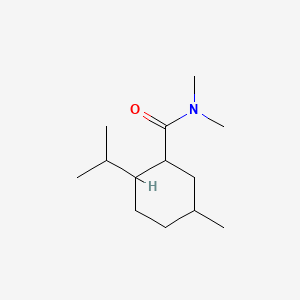
Einecs 282-751-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of succinic acid, compound with 2-aminoethanol (1:2), typically involves the reaction of succinic acid with 2-aminoethanol in a 1:2 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
C4H6O4+2C2H7NO→C8H20N2O6
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Succinic acid, compound with 2-aminoethanol (1:2), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amine derivatives.
Scientific Research Applications
Succinic acid, compound with 2-aminoethanol (1:2), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of succinic acid, compound with 2-aminoethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Succinic acid: A dicarboxylic acid with the formula C4H6O4.
2-Aminoethanol:
Uniqueness
Succinic acid, compound with 2-aminoethanol (1:2), is unique due to its specific combination of succinic acid and 2-aminoethanol in a 1:2 molar ratio. This unique composition gives it distinct chemical and physical properties compared to its individual components.
Properties
CAS No. |
84376-08-9 |
|---|---|
Molecular Formula |
C8H20N2O6 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-aminoethanol;butanedioic acid |
InChI |
InChI=1S/C4H6O4.2C2H7NO/c5-3(6)1-2-4(7)8;2*3-1-2-4/h1-2H2,(H,5,6)(H,7,8);2*4H,1-3H2 |
InChI Key |
WVUZSWMNZBVFFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CO)N.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[4-[(4-Aminophenyl)methyl]phenyl]amino]-3-butoxypropan-2-OL](/img/structure/B12685382.png)



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)

